1-Oxa-7-azaspiro[4.4]nonan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxa-7-azaspiro[4.4]nonan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-6-3-7(10-4-6)1-2-8-5-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMVKECMMBYVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 1 Oxa 7 Azaspiro 4.4 Nonane Core and Its Functionalized Derivatives
Direct Synthetic Strategies for 1-Oxa-7-azaspiro[4.4]nonan-3-ol
While a direct, one-pot synthesis of this compound has not been extensively reported in the literature, its synthesis can be envisaged through multi-step sequences that first establish the core spirocyclic framework, followed by the introduction of the hydroxyl group at the C-3 position.
Targeted Introduction of the C-3 Hydroxyl Group via Stereocontrolled Reactions
The introduction of a hydroxyl group at the C-3 position of the 1-oxa-7-azaspiro[4.4]nonane scaffold can be achieved through several stereocontrolled strategies, primarily involving the functionalization of a pre-formed pyrrolidine (B122466) ring. One plausible approach involves the stereoselective oxidation of an N-protected 1-oxa-7-azaspiro[4.4]nonane. The use of hypervalent iodine reagents has been reported for the direct α-azidonation of N-protected pyrrolidines, which proceeds via an N-acyliminium ion intermediate. nih.gov This intermediate could potentially be trapped by water or another hydroxyl-containing nucleophile to introduce the desired C-3 hydroxyl group.
Another strategy could involve the use of chiral auxiliaries to direct the stereoselective functionalization of the pyrrolidine ring. For instance, the use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloaddition reactions with azomethine ylides has been shown to produce densely substituted pyrrolidines with excellent stereocontrol. chemistryviews.org This methodology could be adapted to construct a pyrrolidine precursor with the desired stereochemistry at the C-3 position, which could then be elaborated into the final this compound.
General Approaches to the 1-Oxa-7-azaspiro[4.4]nonane Scaffold
The construction of the 1-oxa-7-azaspiro[4.4]nonane scaffold can be accomplished through various intramolecular cyclization strategies. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing ring, or the simultaneous formation of both rings in a tandem process.
Intramolecular Cyclization Pathways for Spirocyclic Formation
Radical cyclizations offer a powerful tool for the construction of spirocyclic systems. A domino radical bicyclization approach has been successfully employed for the synthesis of 1-azaspiro[4.4]nonane derivatives. nih.gov This method involves the formation and capture of alkoxyaminyl radicals from O-benzyl oxime ethers containing a brominated or iodinated aromatic ring or a terminal alkynyl group and an alkenyl moiety. nih.gov The reaction is initiated by AIBN or triethylborane (B153662) and promoted by Bu3SnH, leading to the formation of the spirocyclic core in a single step. nih.gov A similar strategy could be envisioned for the synthesis of the 1-oxa-7-azaspiro[4.4]nonane scaffold by employing a substrate with an appropriately placed oxygen atom.
Furthermore, 5-endo-trig radical cyclizations of N-vinyl-2,2-bis(phenylsulfanyl)acetamides have been shown to produce pyrrolidin-2-ones, which are valuable precursors for the synthesis of more complex pyrrolidine-containing molecules. rsc.org This methodology could be adapted to construct the pyrrolidine portion of the 1-oxa-7-azaspiro[4.4]nonane system.
| Radical Cyclization Method | Precursor | Initiator/Promoter | Product | Reference |
| Domino Radical Bicyclization | O-benzyl oxime ethers | AIBN/Bu3SnH or Et3B/Bu3SnH | 1-Azaspiro[4.4]nonane derivatives | nih.gov |
| 5-endo-trig Cyclization | N-vinyl-2,2-bis(phenylsulfanyl)acetamides | AIBN/Bu3SnH | Pyrrolidin-2-ones | rsc.org |
Metal-catalyzed reactions provide a versatile platform for the synthesis of spirocyclic compounds. A notable example is the Mn(III)-based oxidative cyclization of 4-acylpyrrolidine-2,3-diones with 1,1-diarylethenes to afford 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.net In this one-pot synthesis, the pyrrolidinedione ring remains intact and forms one of the rings of the spirocyclic system. researchgate.net
Another powerful method is the Rh(III)-catalyzed tandem C-H activation/[3+2]-annulation reaction of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes to generate spiro-[indene-proline] derivatives. nih.gov This reaction demonstrates the utility of a dehydroproline moiety as a directing group for selective C-H activation. nih.gov
Silver-catalyzed 5-endo-dig cyclization of enantiopure aryl-substituted acetylene-containing amino acids has been developed for the synthesis of 2,5-disubstituted pyrrolines, which can be subsequently reduced to the corresponding pyrrolidines. nih.gov This approach offers a route to chiral pyrrolidine derivatives that can serve as precursors for the 1-oxa-7-azaspiro[4.4]nonane scaffold.
| Metal Catalyst | Reactants | Product | Reference |
| Mn(OAc)3 | 4-Acylpyrrolidine-2,3-diones and 1,1-diarylethenes | 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | researchgate.net |
| Cp*Rh(III) | 5-Aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates and alkynes | Spiro-[indene-proline] derivatives | nih.gov |
| Silver(I) | Aryl-substituted acetylene-containing amino acids | 2,5-Disubstituted pyrrolines | nih.gov |
Nucleophilic cyclization reactions are a cornerstone of heterocyclic synthesis and have been applied to the construction of spiro[4.4]nonane systems. One such strategy involves the intramolecular trapping of an iminium ion by a nucleophile. For example, the reduction of a tertiary lactam with lithium aluminium hydride can lead to the formation of a bicyclic oxazolidine (B1195125) through the intramolecular nucleophilic attack of a silyl (B83357) ether on an iminium ion equivalent. rsc.org This type of cyclization could be adapted to form the tetrahydrofuran (B95107) ring of the 1-oxa-7-azaspiro[4.4]nonane system.
Stereoselective [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides, generated in situ from imino esters, provide a powerful method for the synthesis of densely substituted pyrrolidines. chemistryviews.org This approach, catalyzed by Ag2CO3, allows for the creation of multiple stereogenic centers with high control. chemistryviews.org
Intermolecular Cycloaddition Reactions Leading to Spiro[4.4]nonane Derivatives
Intermolecular cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, providing a direct route to complex molecular frameworks. These reactions are particularly valuable in the synthesis of spirocycles, where a single atom is common to two rings.
[3+2] Cycloaddition Strategies for Spiro Heterocycle Formation
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a highly efficient method for constructing five-membered heterocyclic rings. This strategy involves the reaction of a three-atom dipole with a two-atom dipolarophile. In the context of spirocycle synthesis, this approach can be used to build a heterocyclic ring directly onto a pre-existing carbocycle or heterocycle, thereby creating the spiro center.
A common application involves the in situ generation of azomethine ylides, which then react with various dipolarophiles. For instance, the reaction of isatin (B1672199) derivatives with amino acids like L-proline generates an azomethine ylide that can react with an ethylene (B1197577) derivative to produce novel spirooxindole-pyrrolidine hybrids. mdpi.com This multicomponent reaction can generate four contiguous asymmetric carbons in a single step with high yield and stereoselectivity. mdpi.com The versatility of this method allows for the derivatization of spirooxindoles with units such as triazoles and ferrocene, creating complex molecules with potential pharmacological interest. mdpi.com
Another strategy employs nitrile oxides as the 1,3-dipole. These can be generated in situ from chlorooximes and reacted with alkenes to form isoxazole-based spirocycles. nih.gov This method allows for the incorporation of functional handles, such as esters and protected amines, which can be used for further elaboration of the spirocyclic scaffold. nih.gov Three-component reactions involving cyclic amines, aryl aldehydes, and olefinic oxindoles also provide a pot, atom, and step economy (PASE) approach to spiro-heterocyclic compounds. rsc.org
| Dipole Source | Dipolarophile | Resulting Spiro-heterocycle | Key Features |
| Isatin + L-proline | Ferrocene ethylene derivative | Spirooxindole-pyrrolidine hybrid | High yield, excellent regio- and diastereoselectivity. mdpi.com |
| Chlorooxime (forms nitrile oxide) | Acyclic, electron-rich alkene | Isoxazole-based spirocycle | Incorporates handles for further functionalization. nih.gov |
| Tetrahydroisoquinoline + Aryl aldehyde | Olefinic oxindole | Spirooxindole-pyrrolidine | Three-component, pot, atom, and step economy (PASE). rsc.org |
Diels-Alder Reactions in Spirocyclic Construction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. In spirocycle synthesis, this reaction can be applied intermolecularly, where a diene reacts with a dienophile that is part of a cyclic system, or intramolecularly. Spirocyclization has been shown to enhance the Diels-Alder reactivity of 5-membered dienes. nih.gov By decreasing the size of the spirocycle attached to a cyclopentadiene (B3395910), the diene distortion energy is lessened, leading to increased reactivity. nih.gov
The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is particularly useful for creating heterocyclic spiro compounds like spiroketals. rsc.org This approach can exhibit excellent stereoselectivity. rsc.org Furthermore, multicomponent aza-Diels-Alder reactions, using components like cyclic ketones, heterocyclic amines, and cyclopentadiene derivatives, have been developed to produce novel spiro-heterocyclic frameworks with high diastereoselectivity. nih.govrsc.org
A recently developed method for synthesizing fused spiro[4.4]-nonane-dione derivatives utilizes a Diels-Alder reaction with spiro[4.4]nona-2,7-diene-1,6-dione as the dienophile, followed by an immediate aromatization of the resulting adduct. nih.gov Additionally, highly stereoselective spirocyclizing Diels-Alder reactions can be achieved using strongly acidic and confined catalysts, enabling the rapid construction of enantiopure spirocarbocyclic scaffolds. acs.org
| Reaction Type | Components | Product | Key Features |
| Aza-Diels-Alder (Multicomponent) | Cyclic ketone, heterocyclic amine, cyclopentadiene derivative | Novel spiro-heterocyclic frameworks | Two-step, diastereoselective. nih.govrsc.org |
| Diels-Alder/Aromatization | Spiro[4.4]nona-2,7-diene-1,6-dione + diene | Fused spiro[4.4]-nonane-dione | Tandem reaction for symmetric and asymmetric derivatives. nih.gov |
| Catalytic Enantioselective Diels-Alder | exo-Enones + dienes with imidodiphosphorimidate (IDPi) catalyst | Enantiopure spirocyclanes | High stereo- and regioselectivity. acs.org |
Ring-Rearrangement Metathesis for Spirocyclic Systems
Ring-rearrangement metathesis (RRM) is a powerful domino process that combines ring-opening metathesis (ROM) and ring-closing metathesis (RCM) in a single operation to generate complex molecular structures. beilstein-journals.org This strategy is particularly effective for synthesizing spirocycles, as it can create intricate frameworks that are challenging to assemble using conventional methods. beilstein-journals.orgnih.gov The primary driving force for RRM is often the release of ring strain from the starting material. beilstein-journals.org
The RRM approach has been successfully used to access a variety of spiro heterocyclic compounds. beilstein-journals.org For example, subjecting a 7-azanorbornene derivative to a ROM-RCM sequence can yield a pyrrolizidine (B1209537) system. beilstein-journals.org This methodology provides a versatile route to various spiro-cyclic systems under mild reaction conditions, often leaving a double bond in the product for further synthetic modifications. arkat-usa.org
A conceptually novel RRM strategy has been designed for the synthesis of spiroketals under neutral conditions. rsc.org This approach involves the formation of α-alkoxyfurans, their subsequent cycloaddition, and finally, the ring-rearrangement metathesis of the resulting oxabicycles. rsc.org
| Starting Material Type | Metathesis Sequence | Resulting Structure | Key Advantage |
| Bicyclic Olefins | ROM/RCM | Spirocyclic Systems | Access to complex frameworks, often atom-economical. beilstein-journals.org |
| Diallylated 1,3-Diketones | RCM | Spiro-cyclic systems | Mild conditions, product has a double bond for further use. arkat-usa.org |
| α-Alkoxyfuran-derived Oxabicycles | RRM | Spiroketals | Occurs under neutral conditions. rsc.org |
One-Pot Synthesis of Spiro[4.4]nonane-diones (e.g., 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones)
One-pot syntheses are highly desirable as they improve efficiency by reducing the number of purification steps, saving time and resources. For the construction of spiro[4.4]nonane-diones, several one-pot methods have been developed.
A notable example is the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones through a manganese(III)-based oxidative reaction. researchgate.net This method involves the reaction of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. A key feature of this process is that the pyrrolidinedione ring remains intact and becomes one of the rings in the final spiro scaffold. researchgate.net The procedure is straightforward, and the product is easily isolated in good yields. researchgate.net
Another efficient one-pot, three-component reaction has been developed for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This catalyst-free approach involves the coupling of in situ generated dipoles from an isocyanide-acetylenic ester adduct with a 4-arylidene-isoxazol-5(4H)-one derivative. nih.gov The reaction proceeds through a cascade of zwitterion generation, 1,3-dipolar cyclization, and tautomerization, offering high practicality and impressive yields. nih.gov
| Reactants | Product | Key Features |
| 1,1-Diarylethenes + 4-Acylpyrrolidine-2,3-diones | 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | Mn(III)-based oxidation, good yields, simple product separation. researchgate.net |
| Alkyl isocyanides + Acetylenic esters + 4-Arylidene-isoxazol-5(4H)-ones | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives | Three-component, catalyst-free, cascade reaction, high yields. nih.gov |
Stereochemical Control in the Synthesis of 1 Oxa 7 Azaspiro 4.4 Nonan 3 Ol and Its Analogues
Asymmetric Synthesis Strategies
The creation of a single enantiomer of a chiral molecule is paramount in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Asymmetric synthesis provides the tools to achieve this goal, and for spirocyclic systems like 1-oxa-7-azaspiro[4.4]nonan-3-ol, these strategies are crucial for accessing enantiopure compounds.
Chiral Auxiliary-Mediated Approaches for Enantioselective Spirocyclization
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been successfully applied to the synthesis of various spirocyclic systems.
In a notable example, the enantio- and diastereoselective synthesis of spirocyclic diones, such as (R)-spiro[4.4]nonane-1,6-dione, has been achieved with high stereocontrol through the use of C₂-symmetric cycloalkane-1,2-diols as chiral auxiliaries. nih.gov This strategy involves the asymmetric alkylation of a prochiral precursor, where the chiral auxiliary guides the approach of the electrophile to generate the desired enantiomer of the spirocyclic product. Subsequent reduction of the dione (B5365651) can then lead to the corresponding diols with controlled stereochemistry. nih.gov While this specific example does not produce an oxa-azaspiro system, the underlying principle of using a chiral auxiliary to control the formation of the spirocyclic core is directly applicable to the synthesis of analogues of this compound.
Catalytic Enantioselective Methods for Spiro[4.4]nonane Construction
Catalytic enantioselective methods represent a more atom-economical and efficient approach to asymmetric synthesis, as only a small amount of a chiral catalyst is required to generate large quantities of the enantiomerically pure product. These methods are at the forefront of modern synthetic chemistry and have been extensively explored for the construction of spiro[4.4]nonane and related spirocyclic systems.
One powerful strategy involves the use of chiral catalysts to control the stereochemical outcome of spirocyclization reactions. For instance, the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles has been accomplished through an intramolecular C–C bond formation catalyzed by a novel chiral phase-transfer catalyst. nih.gov This method achieves high enantiomeric ratios (up to 2:98 er) by activating the substrate for cyclization in a chiral environment. nih.gov
Gold-catalyzed spirocyclization of 1-ene-4,9-diyne esters has also emerged as a versatile method for preparing azaspiro[4.4]nonenone ring systems. rsc.org These reactions proceed through a tandem sequence of migrations and cyclizations, where the use of a chiral ligand on the gold catalyst could, in principle, induce enantioselectivity in the formation of the spirocenter.
Furthermore, organocatalysis has provided a wealth of methods for the enantioselective synthesis of spiro compounds. For example, a squaramide catalyst has been used in an aza-Michael/Michael cyclization cascade to produce spiro-oxindole piperidin-2-one derivatives with excellent yields and high stereoselectivities (up to >20:1 dr and up to 99% ee). researchgate.net
A summary of representative catalytic enantioselective methods for the synthesis of spirocyclic compounds analogous to this compound is presented in the table below.
| Catalyst Type | Substrate | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| Chiral Phase-Transfer Catalyst | Isatin-derived diazo compounds | Spirocyclic azetidine oxindoles | up to 2:98 er | nih.gov |
| Squaramide | 3-Methyleneindolinones and acrylamides | Spiro[indoline-3,3′-piperidine]-6′-ones | up to >99% ee | researchgate.net |
Diastereoselective Synthesis of Spiro[4.4]nonane Systems
When a molecule contains multiple stereocenters, diastereomers can be formed. Diastereoselective synthesis aims to control the relative stereochemistry of these centers. In the context of this compound, which can possess multiple stereocenters in addition to the spirocyclic core, diastereoselective control is critical.
Control of Spirocenter Configuration
The relative configuration of the substituents on the spirocyclic framework is determined during the cyclization step. The choice of reaction conditions, substrates, and catalysts can significantly influence the diastereoselectivity of the reaction.
For example, in the synthesis of spiro-oxindole piperidin-2-one derivatives via an organocatalytic aza-Michael/Michael cyclization cascade, high diastereoselectivity (up to >20:1 dr) was achieved. researchgate.net This high level of control is attributed to the specific transition state assembly organized by the squaramide catalyst, which favors the formation of one diastereomer over the other.
Similarly, the reduction of spirocyclic diones to diols often proceeds with high diastereoselectivity, leading to the preferential formation of the cis-diol. nih.gov This selectivity is dictated by the steric and electronic properties of the reducing agent and the substrate.
Analysis of Diastereomeric Ratios in Synthetic Protocols
The determination of diastereomeric ratios is a crucial aspect of evaluating the success of a diastereoselective synthesis. This is typically accomplished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
In the synthesis of nitrile-containing spirooxindoles through a silver fluoride (B91410) mediated dialkylation, the diastereomeric ratios of the products were determined. nih.gov These analyses are essential for optimizing reaction conditions to favor the desired diastereomer. For instance, in the base-promoted dimerization of isatin-derived substrates, diastereomeric ratios of approximately 4:1 were observed. nih.gov
The following table summarizes the diastereomeric ratios achieved in the synthesis of various spirocyclic systems, highlighting the level of stereochemical control that can be attained.
Chemical Reactivity and Derivatization of the 1 Oxa 7 Azaspiro 4.4 Nonane Core
Transformations at the Hydroxyl Group (C-3 Position)
The secondary hydroxyl group at the C-3 position of the 1-oxa-7-azaspiro[4.4]nonane ring is a prime site for various chemical transformations, enabling the introduction of a wide array of functional groups and the modulation of the molecule's physicochemical properties.
Esterification and Etherification Reactions
Esterification of the C-3 hydroxyl group can be achieved through standard acylation procedures. For instance, the hydroxyl group can be acylated to prevent its oxidation during reactions at other parts of the molecule. A common method involves heating the alcohol with an excess of an acid anhydride (B1165640), such as acetic anhydride, in a suitable solvent like chloroform (B151607). This reaction proceeds efficiently to afford the corresponding ester. beilstein-archives.orgbeilstein-journals.org
Detailed research has shown that in closely related 2-(hydroxymethyl)-1-azaspiro[4.4]nonane systems, acylation of the hydroxyl group proceeds quantitatively without competing acylation at the sterically hindered secondary amine of the spiro core. beilstein-archives.orgbeilstein-journals.org This selectivity is advantageous for the specific modification of the hydroxyl moiety.
| Reactant | Reagent | Product | Yield | Reference |
| 2-(Hydroxymethyl)-1-azaspiro[4.4]nonane derivative | Acetic anhydride | Corresponding acetate (B1210297) ester | Quantitative | beilstein-archives.orgbeilstein-journals.org |
Etherification reactions at the C-3 position, while less documented for this specific scaffold, would be expected to follow conventional Williamson ether synthesis protocols. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base and solvent would be critical to avoid competing reactions at the N-7 position.
Oxidation and Reduction Reactions of the Alcohol Moiety
The secondary alcohol at C-3 can be oxidized to the corresponding ketone, 1-oxa-7-azaspiro[4.4]nonan-3-one. This transformation is a key step in the synthesis of various derivatives. The choice of oxidizing agent is crucial to achieve selective oxidation without affecting the nitrogen atom.
In a related synthesis of nitroxide radicals from analogous aminoalcohols, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dry chloroform at low temperatures has been shown to be effective. beilstein-archives.org However, in the presence of an unprotected amine, this can lead to the formation of an oxoammonium cation which can then oxidize the alcohol. beilstein-archives.org This proximity of the reacting groups can favor the intramolecular oxidation process. beilstein-archives.org
Conversely, the reduction of the corresponding ketone to the alcohol can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction quantitatively regenerates the hydroxyl group. beilstein-archives.org
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Aminoalcohol | m-CPBA | Aldehyde (from a primary alcohol analog) | 73% | beilstein-archives.org |
| Aldehyde | NaBH₄, EtOH | Alcohol | Quantitative | beilstein-archives.org |
Reactions Involving the Azaspiro Nitrogen (N-7 Position)
The secondary amine at the N-7 position is a key functional handle for introducing substituents that can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.
Protection and Deprotection Strategies for the N-7 Amine
The protection of the N-7 amine is often a necessary step to control reactivity during transformations at other parts of the molecule, such as the C-3 hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the N-7 amine. The introduction of the Boc group can be achieved by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The availability of 7-Boc-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane from commercial suppliers underscores the utility of this protection strategy. vwr.comlabshake.com
Deprotection of the Boc group is typically accomplished under acidic conditions, for instance, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to regenerate the secondary amine.
In the context of nitroxide synthesis from related structures, the ester groups formed by acylation of the hydroxyl group can be cleaved using an aqueous-methanol solution of ammonia, demonstrating a deprotection strategy for a different functional group. beilstein-journals.org
N-Alkylation and N-Acylation Reactions
The nucleophilic nature of the N-7 amine allows for N-alkylation and N-acylation reactions to introduce a wide range of substituents.
N-Alkylation can be performed by reacting the amine with an alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid. The choice of the alkylating agent and reaction conditions can be tailored to introduce various alkyl or substituted alkyl groups.
N-Acylation involves the reaction of the amine with an acylating agent such as an acid chloride or acid anhydride. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. These reactions are fundamental in the synthesis of amides, which are prevalent in many pharmaceutical compounds.
While specific examples for N-alkylation and N-acylation of 1-Oxa-7-azaspiro[4.4]nonan-3-ol are not extensively detailed in the reviewed literature, these are standard transformations for secondary amines and are expected to proceed under conventional conditions.
Modifications of the Spiro Ring System
Modifications of the 1-oxa-7-azaspiro[4.4]nonane ring system itself are less common than derivatization at the functional groups. Such transformations would likely involve more forcing reaction conditions and could lead to significant changes in the molecular architecture.
Potential modifications could include ring-opening reactions of either the tetrahydrofuran (B95107) or the pyrrolidine (B122466) ring. For instance, reductive cleavage of the C-O bond in the tetrahydrofuran ring under harsh conditions could lead to a substituted pyrrolidine with a hydroxyalkyl side chain. Similarly, cleavage of the pyrrolidine ring could occur under specific reductive conditions, although this would disrupt the core spirocyclic structure.
In related azaspiro[4.4]nonane systems, rearrangement reactions have been utilized as a key strategic element in the synthesis of complex natural products. For example, a Curtius rearrangement of an acyl azide (B81097) has been employed to install a nitrogen substituent at a quaternary carbon center, leading to the formation of a 1-azaspiro[4.4]nonane core. nih.gov While not a modification of a pre-existing spirocycle, this demonstrates the utility of rearrangements in constructing such systems. Another example is the ring-opening of a furan (B31954) ring in a related 2-oxa-7-azaspiro[4.4]nona-3,6,8-triene system when reacted with acetic anhydride in pyridine. researchgate.net
Further research is needed to explore the potential for selective modifications of the 1-oxa-7-azaspiro[4.4]nonane ring system and to develop synthetic methodologies for such transformations.
Ring Opening Reactions of the Spiro[4.4]nonane System
Ring opening reactions are a powerful strategy for alleviating the strain within spirocyclic systems and for introducing new functionalities in a stereocontrolled manner. In derivatives of the azaspiro[4.4]nonane core, these reactions often target one of the heterocyclic rings.
A significant example of this reactivity is the reductive ring opening of the isoxazolidine (B1194047) ring, a common precursor in the synthesis of azaspiro[4.4]nonane derivatives. This strategy is employed after an intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone, which forms the fused spiro-isoxazolidine intermediate. nih.govbeilstein-journals.org The subsequent cleavage of the N-O bond within the isoxazolidine ring is a key step to establish the desired pyrrolidine ring of the spiro[4.4]nonane system. nih.gov Treatment with reducing agents such as zinc in a mixture of acetic acid and ethanol (B145695) effectively cleaves the N-O bond, yielding functionalized aminoalcohols. nih.govbeilstein-journals.org This reductive isoxazolidine ring opening has been shown to produce aminoalcohols in high yields, typically between 85% and 95%. nih.govbeilstein-journals.org
| Precursor System | Reagents and Conditions | Product | Yield (%) | Reference |
| Spiro-isoxazolidine | Zn, AcOH/EtOH/EDTA/Na₂ | Aminoalcohol | 85-95 | nih.govbeilstein-journals.org |
While specific examples for the 1-oxa-7-azaspiro[4.4]nonane core are less documented, the principles of acid-catalyzed ring opening of cyclic ethers are highly relevant to the oxolane (tetrahydrofuran) portion of the molecule. libretexts.orgopenstax.org Due to inherent ring strain, ethers in small rings like epoxides (oxiranes) and, to a lesser extent, oxetanes, are susceptible to acid-catalyzed cleavage under mild conditions. libretexts.orgopenstax.org The reaction is initiated by protonation of the ether oxygen, which makes it a good leaving group. youtube.comkhanacademy.org A nucleophile then attacks one of the adjacent carbon atoms. In asymmetric systems, the regioselectivity of the attack is a complex interplay between SN1 and SN2 characteristics. libretexts.orgopenstax.org For secondary carbons, attack generally occurs at the less substituted position (SN2-like), whereas if a tertiary carbon is present, the attack favors that position due to the stabilization of a partial positive charge (SN1-like). libretexts.orgopenstax.org This suggests that the 1-oxa-7-azaspiro[4.4]nonane ring could potentially be opened under acidic conditions to yield functionalized pyrrolidine derivatives.
Functionalization of Unsaturations within Spirocyclic Derivatives (e.g., in synerazol (B1245261) or azaspirene (B1251222) skeletons)
Many biologically active natural products containing spiro[4.4]nonane skeletons, such as synerazol and azaspirene, feature unsaturations that are key to their synthesis and derivatization.
The total synthesis of azaspirene, an angiogenesis inhibitor, provides a clear example of the functionalization of double bonds to build the complex spirocyclic core. nih.govnih.gov A key strategy in its synthesis involves the tandem epoxidation of a γ-lactam precursor. nih.govkaist.ac.krfigshare.com This transformation introduces α,β-epoxy-γ-hydroxy-γ-lactam intermediates, which are crucial for the subsequent construction of the spirocyclic system. nih.govkaist.ac.kr The epoxidation of unsaturations within the lactam ring is a critical step that sets the stereochemistry and provides the necessary functional handles for cyclization. researchgate.net
Synerazol, another natural product with a related spirocyclic core, can be synthesized in a one-pot procedure from pseurotin (B1257602) A. nih.gov This chemical modification highlights the reactivity of the core structure, allowing for the derivatization that distinguishes synerazol from its precursor.
| Derivative | Synthetic Strategy | Key Transformation | Precursor | Reference |
| Azaspirene | Total Synthesis | Tandem epoxidation of γ-lactam | Linear unsaturated amide | nih.govkaist.ac.kr |
| Synerazol | Chemical Modification | One-pot conversion | Pseurotin A | nih.gov |
Elaboration of Carbonyl Moieties in Spiro[4.4]nonane-diones
The introduction of carbonyl groups into the spiro[4.4]nonane framework, creating spiro[4.4]nonane-diones, opens up extensive possibilities for further molecular elaboration. These carbonyl groups can be manipulated to introduce new stereocenters, append side chains, or alter the electronic properties of the molecule.
The synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been achieved through a manganese(III)-based reaction, demonstrating a direct route to these valuable intermediates. researchgate.net Similarly, the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal has been reported as a key intermediate in the synthesis of the alkaloid (-)-cephalotaxine. clockss.org In this synthesis, one of the carbonyl groups of a dione (B5365651) precursor is protected as a ketal. clockss.org This selective protection allows for the differential reactivity of the remaining carbonyl group, a common and powerful strategy in complex molecule synthesis.
Further elaboration of these carbonyl moieties can include reduction reactions. For instance, the reduction of spiro[4.4]nonane-1,6-dione with hydride reagents can yield the corresponding spiro[4.4]nonane-1,6-diol, providing access to a different class of spirocyclic compounds with distinct properties and further synthetic potential. researchgate.net
| Spiro[4.4]nonane-dione Derivative | Reaction | Reagents | Product | Purpose/Application | Reference |
| 1-Azaspiro[4.4]nonane-2,6-dione | Ketalization | (TMSOCH₂)₂, TMSOTf | Ethylene ketal of dione | Protection for selective synthesis | clockss.org |
| Spiro[4.4]nonane-1,6-dione | Reduction | LiBuᵗ(Buⁱ)₂AlH | Spiro[4.4]nonane-1,6-diol | Access to diol derivatives | researchgate.net |
Computational and Theoretical Studies on 1 Oxa 7 Azaspiro 4.4 Nonane Systems
Mechanistic Investigations of Spirocyclization Reactions
The formation of the spirocyclic core in 1-oxa-7-azaspiro[4.4]nonane and related heterocycles is a key synthetic step. Computational studies are instrumental in mapping the complex potential energy surfaces of these reactions to understand their selectivity and feasibility.
Transition state (TS) analysis is crucial for understanding the kinetics and stereochemical outcomes of spirocyclization reactions. By calculating the energies and geometries of transition states, chemists can predict the most likely reaction pathways. For instance, in the synthesis of related azaspiro compounds, computational analysis of the transition states for cycloaddition or intramolecular N-arylation steps helps rationalize the observed diastereoselectivity. These calculations can model the approach of reactants and identify the key non-covalent interactions that stabilize one transition state over another, thereby controlling the stereochemistry of the final spirocyclic product.
Density Functional Theory (DFT) has become a standard method for elucidating the detailed mechanisms of complex organic reactions. For the synthesis of azaspirocyclic systems, DFT calculations are used to map out the entire reaction coordinate, from reactants to products, via intermediate and transition states. These calculations can explain observed chemo- and regioselectivity in reactions like the rhodium-catalyzed cycloisomerization/Diels-Alder cascade used to form seven-membered azaspiro compounds. DFT studies have successfully rationalized the stereochemical course of reactions involving the addition of organometallic reagents to chiral precursors in the synthesis of dibenzoazaspiro compounds. nih.gov Such theoretical models are invaluable for optimizing reaction conditions and for designing new, more efficient synthetic routes to heterocycles like 1-oxa-7-azaspiro[4.4]nonan-3-ol.
Table 1: Application of DFT in Azaspiro-Compound Synthesis
| Computational Task | Application in Synthesis | Key Insights |
| Transition State Search | Rationalizing stereochemical outcomes in N-arylation. | Identifies the lowest energy pathway, explaining high diastereocontrol. nih.gov |
| Reaction Pathway Mapping | Explaining chemo- and regioselectivity in cascade reactions. | Demonstrates the favorability of specific coupling patterns. |
| Energy Profiling | Comparing competing reaction mechanisms. | Determines the most probable reaction pathway based on activation barriers. |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional shape and electronic distribution of 1-oxa-7-azaspiro[4.4]nonane systems govern their physical properties and biological activity. Conformational analysis aims to identify the most stable spatial arrangements of the molecule. Studies on related 1-oxa-2-azaspiro[2.5]octane derivatives show that NMR spectroscopy is a powerful tool for determining the preferred conformations and the relative configuration of substituents. nih.gov The observed chemical shifts and coupling constants directly reflect the steric and electronic effects within the molecule. nih.gov Quantum mechanics (QM) minimized conformations of similar azaspiro[3.3]heptanes reveal significant differences in their 3D geometry compared to their monocyclic analogues, which can alter properties like basicity and lipophilicity. nih.gov These stereoelectronic effects, where the conformation influences the electronic properties (and vice-versa), are critical for understanding the molecule's interactions with its environment.
Prediction of Spectroscopic Parameters for Structural Confirmation
Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful complement to experimental work in confirming molecular structures. nih.govyoutube.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts for both proton and carbon nuclei with a high degree of accuracy. nih.govresearchgate.net By comparing the calculated spectra of potential isomers with experimental data, researchers can confidently assign the correct structure. youtube.com This approach is particularly valuable for complex spirocyclic systems where spectral assignment can be ambiguous.
Table 2: Predicted Collision Cross Section (CCS) Values for Related Oxa-Azaspiro Compounds
| Compound | Molecular Formula | Adduct | Predicted CCS (Ų) |
| 2-Oxa-7-azaspiro[4.4]nonane | C₇H₁₃NO | [M+H]⁺ | 127.4 |
| 1-Oxa-7-azaspiro[3.5]nonane | C₇H₁₃NO | [M+H]⁺ | 121.0 |
| 1-Oxa-7-azaspiro[4.5]decane | C₈H₁₅NO | [M+H]⁺ | 131.3 |
Data sourced from PubChemLite predictions using the CCSbase model. uni.luuni.luuni.lu
Molecular Modeling for Structural Insights
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures in three dimensions. For the 1-oxa-7-azaspiro[4.4]nonane framework, modeling provides critical insights into its size, shape, and potential points of interaction. By generating QM-minimized conformations, researchers can visualize the distinct three-dimensional architecture imposed by the spirocyclic core. nih.gov For example, studies on azaspiro[3.3]heptanes used as bioisosteres for piperazines show that the spirocyclic structure holds substituents in precise, rigid orientations that are very different from their more flexible, single-ring counterparts. nih.gov This rigid geometry can lead to improved binding selectivity with biological targets and can influence physicochemical properties like solubility and membrane permeability.
Advanced Characterization Methodologies for Spirocyclic Oxa Aza Compounds
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the initial characterization and structural confirmation of novel spirocyclic compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution and the differentiation between potential isomers.
In a typical ¹H NMR spectrum of a related compound, 1,4-Dioxa-7-thiaspiro[4.4]nonane, signals corresponding to the methylene (B1212753) protons adjacent to the oxygen and sulfur atoms are observed at distinct chemical shifts. For this compound, one would expect to see specific signals for the protons in the tetrahydrofuran (B95107) and pyrrolidine (B122466) rings, with the proton on the carbon bearing the hydroxyl group (C3) appearing at a characteristic downfield shift. The coupling patterns between adjacent protons would further confirm the connectivity within the spirocyclic framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~3.8 | ~70 |
| C3 | ~4.5 (CH-OH) | ~75 |
| C4 | ~2.0 | ~40 |
| C5 (Spiro) | - | ~80 |
| C6 | ~3.2 | ~55 |
| C8 | ~3.2 | ~55 |
| C9 | ~2.1 | ~30 |
| NH | Variable | - |
| OH | Variable | - |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
For this compound, the expected monoisotopic mass would be calculated based on its molecular formula, C₇H₁₃NO₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would yield a measured mass that should be within a very small tolerance (typically < 5 ppm) of the calculated mass, thus confirming the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alcohol/Amine | O-H/N-H stretch | 3200-3600 (broad) |
| Alkane | C-H stretch | 2850-3000 |
| Ether/Alcohol | C-O stretch | 1050-1250 |
| Amine | C-N stretch | 1020-1250 |
Crystallographic Analysis for Absolute and Relative Stereochemistry
While spectroscopic methods confirm the connectivity of atoms, crystallographic techniques are the gold standard for determining the three-dimensional arrangement of atoms in space.
Single-Crystal X-ray Diffraction for Defining Spirocenter Configurations
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the absolute and relative stereochemistry of chiral molecules like this compound. This method involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis provides a detailed three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the definitive assignment of the configuration of the spirocenter (C5) and the stereocenter at C3. The relative stereochemistry between these two centers can be established, and if a chiral resolving agent is used or if the crystallization occurs in a chiral space group, the absolute configuration can also be determined.
Chromatographic Methods for Purification and Isomer Separation
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the separation of any potential stereoisomers.
Due to the presence of polar functional groups (hydroxyl and amine), this compound is expected to be a polar compound. Therefore, normal-phase or reversed-phase chromatography would be suitable for its purification. Column chromatography using silica (B1680970) gel as the stationary phase and a gradient of polar solvents (e.g., ethyl acetate (B1210297)/methanol in hexane (B92381) or dichloromethane) would likely be effective for isolating the pure compound.
For the separation of enantiomers or diastereomers, chiral chromatography is the method of choice. This involves using a chiral stationary phase (CSP) that can selectively interact with one stereoisomer more strongly than the other, leading to their separation. High-Performance Liquid Chromatography (HPLC) with a suitable chiral column would be the preferred technique for analytical and preparative-scale separation of the stereoisomers of this compound.
Synthetic Applications of the 1 Oxa 7 Azaspiro 4.4 Nonane Scaffold in Complex Molecule Synthesis
Integration into Natural Product Synthesis
The unique spirocyclic core of the 1-oxa-7-azaspiro[4.4]nonane system is a defining feature of several classes of natural products known for their potent biological activities. Synthetic chemists have devised numerous elegant strategies to construct this complex scaffold, enabling the total synthesis of these molecules and their analogues for further biological investigation.
A number of notable natural products incorporate a highly oxygenated 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. The total synthesis of these compounds has been a significant challenge, driving the development of novel synthetic methodologies.
Pseurotins: The pseurotin (B1257602) family of fungal metabolites, such as Pseurotin A and Pseurotin A2, are known for their neuritogenic and chitin (B13524) synthase inhibitory activities. nih.gov The biosynthesis of Pseurotin A involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA. nih.gov Total syntheses of pseurotins have been accomplished through various strategies. One approach involves the NaH-promoted intramolecular cyclization of an alkynylamide to form the core γ-lactam structure. nih.gov Another key reaction is the diastereoselective Mukaiyama aldol (B89426) reaction to establish the correct stereochemistry. nih.gov The first chemical synthesis of pseurotin A2 was achieved using a stereodivergent nickel(II)–diamine-catalyzed 1,4-addition of a chiral 2-alkoxycarbonyl-3(2H)-furanone to control the stereochemistry. ku.edu
Azaspirene (B1251222): Isolated from the fungus Neosartorya sp., azaspirene is a potent angiogenesis inhibitor that contains the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core. jove.com Several total syntheses of azaspirene have been reported. One concise, six-step synthesis was achieved, with key steps including a γ-lactam formation from a linear precursor and tandem epoxidations to build the α,β-epoxy-γ-hydroxy-γ-lactam intermediate necessary for spirocyclization. youtube.comacs.org Another convergent strategy accomplished the synthesis in 12 steps, featuring the coupling of an isocyanate and a 3(2H)-furanone, followed by an intramolecular aldol reaction to construct the spiro core. jove.comresearchgate.net This route also utilized a crystallization-induced diastereomer transformation to convert an undesired epimer into the thermodynamically stable target. jove.comresearchgate.net
Synerazol (B1245261): This antifungal antibiotic was isolated from Aspergillus fumigatus and exhibits synergistic activity with azole-type antifungal agents. nih.govacs.org Its structure is closely related to the pseurotins, featuring the same spirocyclic skeleton. nih.gov The first asymmetric total synthesis of synerazol was accomplished, which also served to determine its absolute stereochemistry. nih.gov A more practical, second-generation synthesis was also developed. nih.gov Furthermore, a one-pot synthesis of synerazol has been achieved starting from the natural product pseurotin A, highlighting the close biosynthetic and chemical relationship between these molecules. researchgate.net
Table 1: Selected Natural Products Featuring the 1-Oxa-7-azaspiro[4.4]nonane Scaffold
| Natural Product | Core Scaffold | Source Organism | Noted Biological Activity |
| Pseurotin A | 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | Aspergillus species | Chitin synthase inhibitor nih.gov |
| Azaspirene | 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | Neosartorya sp. | Angiogenesis inhibitor jove.com |
| Synerazol | 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | Aspergillus fumigatus | Antifungal nih.govacs.org |
Contribution to Chemical Library Generation
The rigid, three-dimensional nature of the 1-oxa-7-azaspiro[4.4]nonane scaffold makes it an attractive core for the generation of chemical libraries aimed at exploring new regions of chemical space for drug discovery.
Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. nih.gov A convenient method for producing spirocyclic heterocycles, such as [4.4] spirocyclic oximes, has been developed using a solid-phase approach. jove.comjove.com
This strategy often employs a Regenerating Michael (REM) linker, which is attractive due to its traceless nature and recyclability. nih.gov The general process involves:
Loading a starting material, such as furfurylamine, onto the REM resin. jove.com
A series of chemical transformations are performed on the resin-bound substrate. A key step is often an intramolecular 1,3-dipolar cycloaddition, which can proceed with high diastereoselectivity to form the spirocyclic core. nih.gov
Cleavage from the resin to release the final spirocyclic product, regenerating the linker for subsequent use. jove.comjove.com
This solid-phase organic synthetic technique is well-suited for the construction of combinatorial libraries of spirocyclic heterocycles that can be screened for biological activities. youtube.comjove.com
Diversity-oriented synthesis (DOS) aims to efficiently generate structurally diverse small molecules to probe biological functions. nih.gov Spirocyclic scaffolds are excellent starting points for DOS because their inherent three-dimensionality allows for the creation of molecules that occupy a larger, more biologically relevant chemical space compared to flat aromatic compounds. nih.govacs.org
Several DOS strategies have been developed to generate libraries of azaspirocycles. nih.govacs.org One approach utilizes multicomponent reactions to rapidly assemble complex acyclic precursors. nih.govacs.orgacs.org These precursors can then be subjected to various cyclization strategies, such as ring-closing metathesis, epoxide opening, or reductive amination, to yield a variety of azaspiro[2.4]heptanes, azaspiro[2.5]octanes, and other related structures. acs.orgacs.org
Another reported DOS strategy focuses on the preparation of a series of novel racemic spirocyclic scaffolds with two points of orthogonal diversification. nih.govacs.org These scaffolds allow for systematic variation in:
The size of the nitrogen-containing ring.
The oxidation state at a diversification point.
The relative stereochemistry between diversification sites. nih.govacs.org
By providing incremental changes in the spatial orientation of appended diversity elements, these scaffold collections are designed for the creation of compound libraries with high sp³ carbon content, which is crucial for the three-dimensional exploration of chemical space. nih.govacs.org
Development of Conformationally Constrained Scaffolds for Academic Research
The rigid framework of the 1-oxa-7-azaspiro[4.4]nonane scaffold and its derivatives is of significant interest in academic research for the development of conformationally constrained molecules. By locking the relative orientation of substituents in a defined three-dimensional arrangement, these scaffolds serve as powerful tools for studying molecular recognition events and structure-activity relationships (SAR).
The synthesis of spirocycles is a key strategy for increasing the sp³ character and three-dimensionality of molecules for chemical biology and drug discovery. nih.govacs.org The defined spatial arrangement of functional groups on a rigid spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets. The preparation of libraries based on diverse spirocyclic building blocks provides researchers with collections of compounds that explore chemical space in a more sophisticated manner than traditional, flatter molecules. nih.govacs.orgresearchgate.net These conformationally restricted scaffolds are valuable for identifying novel biological probes and as starting points for the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
